molecular formula C24H28N2O6 B13144441 (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B13144441
M. Wt: 440.5 g/mol
InChI Key: IETIWIXNTKKVMT-LGTGAQBVSA-N
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Description

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid: is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acids using Fmoc and Boc groups. The process generally includes:

    Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Boc Protection: The carboxyl group is protected using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently add protecting groups and form peptide bonds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The protected amino acids can undergo coupling reactions to form peptide bonds using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Boc Removal: Trifluoroacetic acid in dichloromethane (DCM).

    Coupling Reagents: DCC or DIC in the presence of hydroxybenzotriazole (HOBt).

Major Products: The major products formed from these reactions are peptides with specific sequences, where the protecting groups are removed to yield the final peptide structure.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the formation of peptide bonds.

Biology:

    Protein Engineering: It is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine:

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino acids during peptide synthesis. The Fmoc and Boc groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for the selective formation of peptide bonds. The protecting groups are removed under specific conditions to yield the final peptide product.

Comparison with Similar Compounds

  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Uniqueness: The uniqueness of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid lies in its specific combination of Fmoc and Boc protecting groups, which provide a high degree of selectivity and efficiency in peptide synthesis.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14?,20-/m0/s1

InChI Key

IETIWIXNTKKVMT-LGTGAQBVSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Origin of Product

United States

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